molecular formula C14H10ClN3O3 B14803872 2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide

2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide

Cat. No.: B14803872
M. Wt: 303.70 g/mol
InChI Key: YDQSRGKTWQZRBR-UHFFFAOYSA-N
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Description

2-[(2-chloro-5-nitrobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H10ClN3O3 and a molecular weight of 303.7 g/mol . This compound is characterized by the presence of a benzamide group linked to a benzylideneamino group, which is further substituted with chloro and nitro groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-aminobenzamide . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product.

Chemical Reactions Analysis

2-[(2-chloro-5-nitrobenzylidene)amino]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

    Condensation: The benzylideneamino group can participate in condensation reactions with carbonyl compounds to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-chloro-5-nitrobenzylidene)amino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial nucleic acid and protein synthesis . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

2-[(2-chloro-5-nitrobenzylidene)amino]benzamide can be compared with other similar compounds, such as:

The uniqueness of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H10ClN3O3

Molecular Weight

303.70 g/mol

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10ClN3O3/c15-12-6-5-10(18(20)21)7-9(12)8-17-13-4-2-1-3-11(13)14(16)19/h1-8H,(H2,16,19)

InChI Key

YDQSRGKTWQZRBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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